1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol is an organic compound that belongs to the class of naphthols It is characterized by the presence of a naphthol group attached to a phenyl group substituted with a methyl and nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol typically involves the condensation of 2-naphthol with 2-methyl-5-nitrobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, which facilitates the formation of the imine linkage between the naphthol and the aldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential antibacterial activity against various pathogens.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol involves its interaction with biological targets, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or other biological activities. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methyl-5-nitrophenyl)-2-naphthol: Similar structure but lacks the imine linkage.
2-Methyl-5-nitrobenzaldehyde: The aldehyde precursor used in the synthesis.
2-Naphthol: The naphthol precursor used in the synthesis.
Uniqueness
1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol is unique due to the presence of both a naphthol group and a nitro-substituted phenyl group linked by an imine bond. This unique structure imparts specific chemical and biological properties that are not observed in its individual precursors or other similar compounds.
Properties
Molecular Formula |
C18H14N2O3 |
---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
1-[(2-methyl-5-nitrophenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H14N2O3/c1-12-6-8-14(20(22)23)10-17(12)19-11-16-15-5-3-2-4-13(15)7-9-18(16)21/h2-11,21H,1H3 |
InChI Key |
UKSZSUCPGHHDAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.